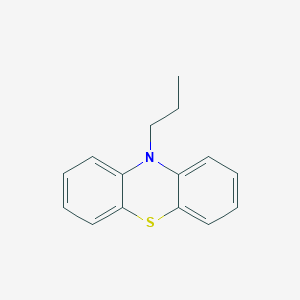

N-(n-Propyl)-phenothiazine

概要

説明

N-(n-Propyl)-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a propyl group attached to the nitrogen atom of the phenothiazine structure. This compound exhibits unique chemical properties that make it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(n-Propyl)-phenothiazine typically involves the alkylation of phenothiazine with n-propyl halides under basic conditions. A common method includes the reaction of phenothiazine with n-propyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

化学反応の分析

Types of Reactions: N-(n-Propyl)-phenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogens, nitrating agents; reactions often require catalysts or acidic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated derivatives.

科学的研究の応用

Antimicrobial Properties

N-(n-Propyl)-phenothiazine exhibits significant antimicrobial activity. Phenothiazines, in general, have been shown to enhance the bactericidal functions of macrophages and inhibit bacterial resistance mechanisms such as efflux pumps. This makes them valuable in treating infections caused by multidrug-resistant bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus .

Anticancer Activity

This compound has demonstrated potential in cancer therapy. Studies indicate that phenothiazines can induce apoptosis in cancer cells and sensitize them to chemotherapy. For instance, this compound derivatives have shown antiproliferative effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and leukemia (K-562) . The structure-activity relationship (SAR) analyses suggest that modifications on the phenyl ring can enhance the anticancer efficacy of these compounds .

Neuroprotective Effects

Phenothiazines are also investigated for their neuroprotective properties, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease. They may modulate neurotransmitter systems and reduce oxidative stress through their antioxidant properties . Recent studies have proposed phenothiazine hybrids that act as cholinesterase inhibitors, potentially offering therapeutic avenues for Alzheimer's disease .

Conductive Polymers

This compound is utilized in the development of conductive polymers due to its unique optoelectronic properties. It can be incorporated into polymer matrices to enhance conductivity and stability. For example, phenothiazine-functionalized polymers have been employed as cathode-active materials in rechargeable batteries, demonstrating improved electrochemical performance .

| Property | Value |

|---|---|

| Voltage (V) | ~3.7 V |

| Capacity (Ah/kg) | 77 |

| Conductivity Improvement (%) | Significant increase |

Dye-Sensitized Solar Cells (DSSCs)

Phenothiazine derivatives have been integrated into dye-sensitized solar cells (DSSCs) to improve photovoltaic efficiency. The presence of this compound enhances charge transfer processes within the electrolyte, leading to higher photocurrent densities .

Anticancer Efficacy Study

A study evaluated the antiproliferative effects of various this compound derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, significantly outperforming traditional chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity Assessment

Research conducted on the antimicrobial effects of this compound demonstrated its ability to inhibit growth in resistant strains of bacteria at concentrations lower than those typically used for antipsychotic therapy, suggesting a dual therapeutic potential .

作用機序

N-(n-Propyl)-phenothiazine can be compared with other phenothiazine derivatives such as:

Chlorpromazine: Known for its antipsychotic properties.

Promethazine: Used as an antihistamine and antiemetic.

Thioridazine: Another antipsychotic agent.

Uniqueness: this compound is unique due to the presence of the n-propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to other phenothiazine derivatives.

類似化合物との比較

- Chlorpromazine

- Promethazine

- Thioridazine

生物活性

N-(n-Propyl)-phenothiazine is a derivative of the phenothiazine class, which is well-known for its diverse biological activities, particularly in the fields of psychopharmacology and oncology. This article explores the compound's biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Phenothiazines

Phenothiazines are a group of compounds characterized by their tricyclic structure, which includes sulfur and nitrogen atoms. They have been primarily used as antipsychotic medications but have also demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

This compound exhibits several mechanisms through which it exerts its biological effects:

- Receptor Inhibition : It effectively inhibits various receptors such as dopamine, serotonin, and histamine receptors. This inhibition contributes to its antipsychotic properties as well as its potential in treating other conditions .

- Antimicrobial Activity : The compound enhances the bactericidal function of macrophages and inhibits efflux pumps in bacteria. This results in increased susceptibility of bacteria to antibiotics and can eliminate bacterial resistance plasmids .

- Anticancer Properties : this compound has shown promise in inducing apoptosis in cancer cells by inhibiting DNA repair mechanisms and affecting cell cycle checkpoint proteins like p53. It also exhibits anti-angiogenic effects, which can inhibit tumor growth .

Antimicrobial Effects

This compound has demonstrated significant antimicrobial activity against various pathogens. The compound's ability to destabilize bacterial membranes enhances its effectiveness against resistant strains. Studies have shown that phenothiazines can enhance the bactericidal activity of macrophages, making them valuable in treating infections .

Anticancer Activity

The compound's anticancer properties are particularly noteworthy:

- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against multiple cancer cell lines, including gastric (MGC-803) and breast (MCF-7) cancer cells. The compound's mechanism involves inhibiting tubulin polymerization and regulating signaling pathways like Wnt/β-catenin .

- In Vivo Studies : Animal models have shown that this compound can significantly reduce tumor growth in xenograft models, indicating its potential as an effective anticancer agent .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the proliferation of gastric cancer cells (MGC-803) with an IC50 value in the nanomolar range. The study also indicated that the compound affected cell migration by upregulating E-cadherin and downregulating N-cadherin .

- Antimicrobial Resistance : Another case study explored the ability of phenothiazines to reverse multidrug resistance in bacterial strains by inhibiting plasmid replication. This effect was attributed to the compound's interaction with DNA structures within resistant bacteria .

Summary Table of Biological Activities

特性

IUPAC Name |

10-propylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXZDZDPYBPHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279813 | |

| Record name | N-(n-Propyl)-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15375-48-1 | |

| Record name | NSC49371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(n-Propyl)-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-PROPYLPHENOTHIAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 10-Propylphenothiazine compare to other phenothiazine derivatives in its antiaccelerator activity?

A1: The research indicates that 10-Propylphenothiazine exhibited the most potent antiaccelerator activity among the eleven N-substituted phenothiazine derivatives tested. [, ] In experiments using dog heart-lung preparations, it demonstrated a remarkable 90.1% inhibition of adrenaline-induced cardio-acceleration at a total dose of 20 mg. [, ] This surpasses the inhibitory effects observed with other derivatives like chlorpromazine and 10-butyl-phenothiazine. [, ]

Q2: What is the relationship between the antiaccelerator and decelerator effects of 10-Propylphenothiazine on the heart?

A2: The studies observed a strong correlation between the antiaccelerator and decelerator properties of 10-Propylphenothiazine. [, ] While some phenothiazine derivatives like chlorpromazine caused transient acceleration of impulse generation in the sinus node, 10-Propylphenothiazine primarily induced deceleration. [, ] This suggests a potential mechanism by which its antiaccelerator activity is exerted, potentially through the modulation of sinus node activity and a reduction in heart rate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。